B1577261 Defensin D

Defensin D

Cat. No.: B1577261
Attention: For research use only. Not for human or veterinary use.
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Description

Defensins are small, cationic, cysteine-rich host defense peptides that constitute a crucial component of the innate immune system in mammals, plants, and fungi . They are typically 18-45 amino acids in length and are stabilized by multiple conserved disulfide bonds, which provide structural integrity and resistance to proteolytic degradation . These peptides exhibit direct antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . Their mechanism of action often involves disrupting the integrity of microbial cell membranes, leading to cell lysis . Beyond their direct microbicidal role, defensins serve important immunomodulatory functions. They can act as chemoattractants for immune cells, bridge innate and adaptive immunity, influence cytokine production, and promote wound healing . In a research context, "Defensin D" represents a valuable tool for investigating these multifaceted biological activities. Specific areas of application include studying its role in mucosal barrier function , its potential as a therapeutic agent against antibiotic-resistant infections , and its involvement in inflammatory diseases such as psoriasis, atopic dermatitis, and Crohn's disease . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GFGCPFNQYECHAHCSGVPGYKGGYCKGLFKQTCNCY

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1. Bacterial Infections

Defensin D exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. For instance, human β-defensin-2 (HBD2) has been demonstrated to effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Viral Infections

This compound has shown promise in antiviral applications as well. It can inhibit viral entry and replication through various mechanisms. For example, defensins can block the adhesion of enveloped viruses like herpes simplex virus (HSV) to host cells by interfering with viral receptor interactions . Furthermore, they have been implicated in post-entry inhibition of viruses such as human papillomavirus (HPV), stabilizing viral capsids to prevent productive infection .

3. Fungal Infections

The antifungal properties of defensins are also noteworthy. Research indicates that defensins can neutralize fungal pathogens and inhibit their growth by disrupting cell wall integrity . This makes them valuable candidates for developing new antifungal therapies.

Immunomodulatory Functions

This compound plays a critical role in modulating immune responses. It can enhance the recruitment and activation of immune cells such as macrophages and T cells, contributing to a more robust immune response . Additionally, defensins have been shown to influence cytokine production, promoting inflammation or resolution depending on the context .

Therapeutic Applications

1. Clinical Trials

Recent advancements have led to the exploration of defensins in clinical settings. Two defensins have entered clinical trials targeting infectious diseases and cancer therapies . Their ability to act as immunomodulators makes them suitable for treating conditions characterized by immune dysregulation.

2. Biomedical Applications

Defensins are being investigated for their potential use in coating medical devices to prevent biofilm formation and reduce infection rates . Their application in wound healing is also under exploration due to their antimicrobial properties and ability to promote tissue regeneration.

Case Studies

Study Focus Findings
Bevins et al. (2002)Antimicrobial activityDemonstrated that HD5-transgenic mice exhibit resistance to Salmonella typhimurium infections due to enhanced antibacterial activity .
Chang et al. (2020)Viral inhibitionShowed that defensins inhibit HIV-1 entry by disrupting viral fusion processes .
Nature Review (2023)ImmunomodulationHighlighted the role of defensins in enhancing T cell activation and macrophage function during infections .

Comparison with Similar Compounds

Key Characteristics :

  • Source : Housefly larvae and adults.
  • Expression: Successfully expressed in mammalian COS-7 cells via recombinant DNA technology.
  • Mechanism : Targets bacterial cell membranes, though exact interactions (e.g., pore formation vs. intracellular inhibition) remain under investigation .

Comparison with Similar Compounds

Defensins exhibit structural and functional diversity across species. Below is a comparative analysis of housefly defensin ("Defensin D") with other defensins and related AMPs.

Structural Comparison

Defensin Source Structural Features Disulfide Bond Pattern Molecular Weight
Housefly Defensin Musca domestica β-strands, conserved cysteine motifs Not specified ~10 kDa
BmKDfsin4 Scorpion (Buthus martensii) Homologous to Lqhdef and Androctonus defensins 3 disulfide bonds ~4–5 kDa
Psd2 Fungal peptide Targets glucosylceramide/ergosterol domains Not specified Not specified
hBD-2 (Human β-defensin 2) Human β-sheet, cationic charge 3 disulfide bonds ~4 kDa

Key Findings :

  • Evolutionary Conservation : Scorpion BmKDfsin4 shares homology with arthropod defensins (e.g., Lqhdef), suggesting a common ancestral gene .
  • Structural Adaptations : Human β-defensins (hBD-2, hBD-3) and seabream β-defensins exhibit β-strand/β-turn motifs, but cleavage sites in pro-peptides differ, influencing maturation .

Functional Comparison

Defensin Target Pathogens Additional Functions Hemolytic Activity
Housefly Defensin Gram-negative (E. coli) None reported Not tested
BmKDfsin4 Gram-positive bacteria Blocks potassium channels None observed
Psd2 Aspergillus nidulans biofilms Disrupts fungal ECM Absent
hNP-1 (Human α-defensin 1) Broad-spectrum antimicrobial Chemotaxis, immune modulation Low

Key Findings :

  • Dual Functions : Scorpion BmKDfsin4 uniquely combines antimicrobial activity with potassium channel blockade, a trait absent in fungal or mammalian defensins .
  • Specificity : Psd2 selectively inhibits fungal biofilms without harming mammalian cells, contrasting with human defensins like hBD-3, which bind broadly to bacterial membranes .

Mechanistic Insights

  • Housefly Defensin: Acts on E.
  • hBD-3 : Binds SapA (a bacterial substrate-binding protein) with high affinity (KD = 4–17.5 nM), enabling competitive inhibition of pathogen nutrient uptake .
  • BmKDfsin4: Inhibits Gram-positive bacteria via non-lytic mechanisms, unlike pore-forming AMPs like melittin .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Peptides are assembled on resin supports such as 4-hydroxymethylphenylacetamidomethyl (HMPA) resins, facilitating stepwise elongation.
  • Amino Acid Coupling: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, amino acids are sequentially coupled to the growing peptide chain with activation agents like 2-(1H-benzotriazolyl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
  • Side-Chain Protection: Lysine and cysteine residues are protected with orthogonal protecting groups to ensure correct disulfide bond formation.
  • Cleavage and Deprotection: After chain assembly, peptides are cleaved from the resin and side-chain protecting groups removed using trifluoroacetic acid (TFA) cocktails.

Disulfide Bond Formation

  • Oxidative Folding: Correct intramolecular disulfide bonds are formed by controlled oxidation, essential for the defensin’s three-stranded β-sheet structure stabilized by three disulfide bridges.
  • Verification: The molecular mass and purity are confirmed by electrospray ionization mass spectrometry and reversed-phase high-performance liquid chromatography (RP-HPLC).

Enantiomeric Peptide Synthesis

  • Enantiomeric (d-amino acid) analogs of this compound can be synthesized to study structure-function relationships and improve stability against proteolytic degradation.
  • These d-enantiomers are prepared similarly to native peptides but using d-amino acids, which are mirror images of the natural l-amino acids.

Experimental Procedures and Analytical Techniques

Preparation methods are complemented by rigorous analytical procedures to ensure peptide quality and functionality:

Procedure Description Purpose
RP-HPLC Purification Separation of peptides based on hydrophobicity Achieve high purity
Mass Spectrometry (ESI-MS) Molecular mass determination Confirm peptide identity
Crystallography X-ray crystallography of peptides Determine 3D structure and folding
Surface Plasmon Resonance (SPR) Binding affinity measurements to targets such as anthrax lethal factor and HIV gp120 Assess functional interactions
Antimicrobial Assays Turbidimetric and virtual colony counting against bacteria like E. coli and S. aureus Evaluate biological activity

Research Findings on Preparation and Functionality

  • Structural Insights: Crystallographic studies reveal that this compound and its analogs form stable β-sheet structures with disulfide bonds critical for activity. Enantiomeric forms exhibit mirror-image symmetry but differ in antimicrobial potency depending on the target organism.
  • Functional Implications of Preparation: The presence and correct formation of disulfide bonds during preparation are vital for membrane disruption activity and binding to microbial targets. Synthetic linearized analogs lacking disulfide bonds show significantly reduced activity.
  • Enantiomeric Peptides: d-enantiomers of this compound maintain some biological functions but generally show reduced efficacy in bacterial killing and protein binding assays, indicating stereospecific interactions are important for full activity.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Considerations Outcome
Biosynthesis Cellular proteolytic processing Signal peptide cleavage, pro-segment removal Mature, biologically active peptide
Chemical Synthesis Solid-phase peptide synthesis (SPPS) Use of Fmoc chemistry, resin choice, side-chain protection Controlled sequence assembly
Disulfide Bond Formation Oxidative folding Correct pairing of cysteine residues Proper 3D structure and stability
Purification and Verification RP-HPLC, Mass spectrometry High purity and correct mass confirmation Homogeneous peptide suitable for assays
Enantiomeric Synthesis SPPS with d-amino acids Mirror-image peptide synthesis Study of stereochemical effects on function

Q & A

How can experimental design be optimized to study Defensin D’s mechanism of action across diverse biological models?

Answer (Basic):
To study this compound’s mechanisms, employ the P-E/I-C-O framework :

  • Population (P): Define the biological system (e.g., cell lines, animal models, or microbial strains) .
  • Exposure/Intervention (E/I): Specify this compound concentrations, administration routes, and exposure durations .
  • Control (C): Include negative controls (e.g., untreated samples) and positive controls (e.g., known antimicrobial agents) .
  • Outcome (O): Quantify outcomes like microbial inhibition rates, host-cell cytotoxicity, or immune modulation using standardized assays (e.g., MIC assays, flow cytometry) .
    Methodological Tip: Predefine variables in "shell tables" to align data collection with hypotheses .

What variables should be prioritized when investigating this compound’s structure-function relationships?

Answer (Basic):
Focus on:

  • Structural Parameters: Amino acid sequence variations, disulfide bond configurations, and electrostatic potential .
  • Functional Metrics: Antimicrobial activity (e.g., zone of inhibition assays), membrane disruption efficacy (e.g., fluorescent dye leakage assays), and synergy with other host-defense peptides .
    Validation: Use orthogonal techniques (e.g., NMR for structural analysis and live-cell imaging for functional validation) to reduce bias .

How can researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

Answer (Advanced):
Address discrepancies by:

  • Meta-Analysis: Systematically compare datasets, noting variables like pH, ionic strength, and microbial strain specificity .
  • Experimental Replication: Recreate conflicting studies under standardized conditions to isolate confounding factors (e.g., temperature, growth media) .
  • Data Normalization: Express efficacy relative to positive controls (e.g., % inhibition vs. polymyxin B) to enable cross-study comparisons .
    Key Consideration: Publish raw data and methodologies to enhance reproducibility .

What advanced methodologies enable the integration of multi-omics data in this compound research?

Answer (Advanced):
Combine:

  • Transcriptomics: RNA-seq to identify this compound-induced gene expression changes in host cells .
  • Proteomics: Mass spectrometry to map post-translational modifications of this compound .
  • Metabolomics: LC-MS to profile microbial metabolite shifts post-treatment .
    Cross-Validation: Use bioinformatics tools (e.g., STRING for protein networks) to link multi-omics findings .

How should researchers validate this compound’s activity in physiologically relevant models?

Answer (Basic):

  • In Vitro to In Vivo Bridging: Test this compound in 3D cell cultures or organoids before advancing to animal models .
  • Host-Microbe Interaction Models: Use co-culture systems (e.g., human epithelial cells with microbiota) to mimic natural environments .
    Data Quality: Ensure models are representative, current, and validated against established benchmarks .

What ethical and regulatory considerations apply to human-derived data in this compound studies?

Answer (Advanced):

  • GDPR Compliance: Anonymize data, obtain explicit consent, and limit storage duration .
  • Ethical Review: Submit protocols to institutional review boards (IRBs) for studies involving human samples .
    Documentation: Maintain audit trails for data access and modifications .

How can data integrity be ensured in high-throughput screening of this compound analogs?

Answer (Basic):

  • Replicate Experiments: Use triplicate technical and biological replicates to account for variability .
  • Blinded Analysis: Mask sample identities during data collection to reduce observer bias .
  • Statistical Rigor: Apply ANOVA or mixed-effects models to distinguish signal from noise .

What strategies improve the translational relevance of in vitro this compound findings?

Answer (Advanced):

  • Physiological Buffers: Use media simulating human serum (e.g., containing albumin) to avoid overestimating activity .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predict in vivo efficacy using time-kill curves and tissue distribution studies .
    Limitation Note: Address interspecies differences when extrapolating animal data to humans .

How should researchers present this compound data to maximize clarity and impact?

Answer (Basic):

  • Tables: Summarize raw data (e.g., MIC values) with clear headers, units, and statistical annotations (e.g., SD, p-values) .
  • Graphs: Use scatter plots for dose-response curves and heatmaps for omics data .
  • Appendices: Archive large datasets (e.g., RNA-seq reads) separately while highlighting key trends in the main text .

What cross-disciplinary approaches address gaps in this compound’s mechanistic understanding?

Answer (Advanced):

  • Structural Biology: Cryo-EM to visualize this compound-membrane interactions .
  • Computational Modeling: Molecular dynamics simulations to predict peptide-lipid binding .
  • Immunology: Flow cytometry to assess immune-cell recruitment in this compound-treated tissues .
    Collaboration Framework: Align objectives with the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .

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